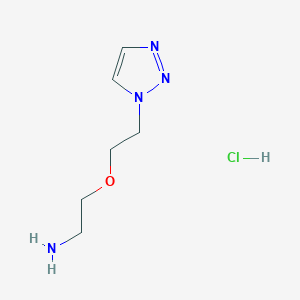

乙氧基(2-甲氧基乙基)胺盐酸盐

描述

Synthesis Analysis

The synthesis of Ethyl(2-methoxyethyl)amine hydrochloride involves the reaction of ethylamine and 2-methoxyethanol with hydrochloric acid. This process is similar to the synthetic process of 2-dimethylaminoethyl chloride hydrochloride, which involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Chemical Reactions Analysis

Amines, such as Ethyl(2-methoxyethyl)amine hydrochloride, are known for their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical and Chemical Properties Analysis

Amines have simple physical properties such as solubility and boiling points . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . The location is dependent on the amount of hydrogen bonding and the sample’s concentration . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .科学研究应用

有机合成

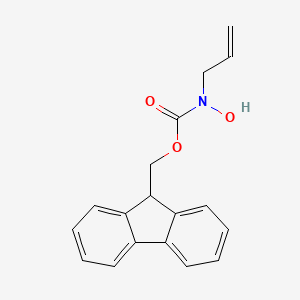

乙氧基(2-甲氧基乙基)胺盐酸盐通常用作有机合成中的构建块。它的结构使其能够在各种反应中充当亲核试剂,使其在构建复杂有机化合物方面具有价值。 例如,它可用于通过与羧酸反应合成酰胺 .

相转移催化

该化合物可以用作相转移催化剂。在这种情况下,它促进反应物从一个相迁移到另一个相,在该相中发生反应。 这在反应本来很慢或由于反应物处于不同相而无法进行的反应中特别有用 .

聚合物化学

乙氧基(2-甲氧基乙基)胺盐酸盐的胺官能团使其成为引发聚合反应或修饰聚合物的候选物质。 它可用于通过氮杂-迈克尔加成对α-丙烯酰化交联聚合物进行化学修饰 .

作用机制

Mode of Action

It is known to be used as a reactant in various chemical reactions, such as the substitution reaction with phosphoimidazolide-activated derivatives of nucleosides .

Biochemical Pathways

It is known to be used in the synthesis of amides by reacting with carboxylic acids . It can also be used for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition .

Result of Action

As a reactant in various chemical reactions, it likely contributes to the formation of the final products of these reactions .

安全和危害

Ethyl(2-methoxyethyl)amine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity, inhalation (Category 4), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system .

属性

IUPAC Name |

N-ethyl-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-6-4-5-7-2;/h6H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCSUFIUOHCVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine](/img/structure/B1446758.png)

![1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1446759.png)

![tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B1446762.png)

![3-(4-Cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446766.png)

![[5-(Trifluoromethyl)-2-furyl]acetonitrile](/img/structure/B1446769.png)